molecular formula C14H27B B3193720 14-Bromo-1-tetradecene CAS No. 74646-31-4

14-Bromo-1-tetradecene

Cat. No. B3193720
CAS RN: 74646-31-4
M. Wt: 275.27 g/mol
InChI Key: XFIUQCOWFQFWBL-UHFFFAOYSA-N
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Description

14-Bromo-1-tetradecene is an organic compound that belongs to the family of alkene molecules. It is commonly used in scientific research as a building block for the synthesis of other organic molecules. This compound is synthesized through a multi-step process, which involves the use of various reagents and solvents. In

Scientific Research Applications

1. Catalysis and Hydrocarbon Synthesis

14-Bromo-1-tetradecene plays a significant role in catalytic processes, particularly in the synthesis of heavy hydrocarbons from syngas. A study by Yan et al. (1998) demonstrated that 1-tetradecene, when co-fed with syngas over Co/SiO2 catalysts, enhances the formation of larger hydrocarbons (C14 and above), indicating its potential in industrial hydrocarbon production processes (Yan, Fan, Zhang, Zhou, & Fujimoto, 1998).

2. Microbial Oxidation Studies

Pseudomonas aeruginosa, a bacterium known for its diverse metabolic capabilities, can utilize 1-tetradecene as a sole carbon source. Markovetz et al. (1967) identified 13-tetradecenoic acid in the culture fluid when P. aeruginosa was grown on 1-tetradecene, suggesting a novel pathway for alkene oxidation in bacteria (Markovetz, Klug, & Forney, 1967).

3. Surface Science and Material Chemistry

In the field of surface science, 1-tetradecene contributes to the understanding of micelle formation and surface adsorption. Sharma et al. (2013) investigated the influence of 1-tetradecyl-3-methylimidazolium bromide, a derivative of 1-tetradecene, on the micellar changes of cationic surfactants, revealing insights into surface tension and molecular interactions (Sharma, Mahajan, & Mahajan, 2013).

4. Organic Synthesis and Material Science

The substitution of halogen groups in organic compounds, including derivatives of 1-tetradecene, significantly impacts material properties, as evidenced by the work of Moon et al. (2004). Their study on halogenated tetracene derivatives, relevant to 1-tetradecene chemistry, showed altered crystal structures and carrier transport properties, important in electronic material applications (Moon, Zeis, Borkent, Besnard, Lovinger, Siegrist, Kloc, & Bao, 2004).

properties

IUPAC Name

14-bromotetradec-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2H,1,3-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIUQCOWFQFWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873260
Record name 14-Bromo-1-tetradecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74646-31-4
Record name 14-Bromo-1-tetradecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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